molecular formula C9H5BrFNO2S B2635052 Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate CAS No. 924287-65-0

Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Cat. No.: B2635052
CAS No.: 924287-65-0
M. Wt: 290.11
InChI Key: SGWVZBCLQAXEJM-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate” is a chemical compound that is used as an intermediate for pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves the reaction of CuBr2 with t-BuONO in acetonitrile at 0 °C, followed by the addition of methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate . The reaction is stirred for 4 hours at room temperature before diluting with EtOAc and water. The layers are separated and the aqueous layer is extracted with EtOAc. The combined organic layers are dried and concentrated to give the title compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H6BrFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3,15H,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 290.11 . It is a solid at room temperature . Its solubility is moderately soluble with a Log S (ESOL) of -4.07 .

Scientific Research Applications

1. Synthesis and Characterization of Derivatives

Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate and its derivatives have been synthesized and characterized using various spectroscopic techniques. For instance, compounds similar to this compound, like ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate, have been studied using 1H NMR, 13C NMR, FT-IR, UV–Vis, and X-ray diffraction techniques. These studies provide insight into the compounds' optimized geometry, nonlinear optical properties, and molecular orbitals, which are crucial for understanding their chemical behavior and potential applications (Haroon et al., 2019).

2. Antiviral Activity

A series of a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives, which are structurally related to this compound, were synthesized and evaluated for their antiviral activity. Some compounds demonstrated notable curative and protective activities against tobacco mosaic virus (TMV) and potato virus Y (PVY), suggesting potential applications in the development of new antiviral agents (Xie et al., 2017).

3. Fluorophore Development for Aluminium(III) Detection

Research has been conducted on fluorophores containing phenolic substituted thiazoline chromophore, similar to the thiazole component in this compound. These studies are aimed at developing selective Al3+ detectors, potentially useful for studying intracellular aluminum levels. The findings indicate that certain ligands show strong fluorescence when coordinated to Al3+, making them promising candidates for biological applications (Lambert et al., 2000).

4. Antimicrobial Activity

Compounds structurally related to this compound, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential as antimicrobial agents (Liaras et al., 2011).

Safety and Hazards

“Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate” is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Biochemical Analysis

Biochemical Properties

Based on the available information, it does not appear to have known interactions with enzymes, proteins, or other biomolecules

Temporal Effects in Laboratory Settings

There is currently no information available on the changes in the effects of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Properties

IUPAC Name

methyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWVZBCLQAXEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)SC(=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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